molecular formula C11H8IO6- B12695067 2-Diacetoxyiodobenzoate CAS No. 67106-44-9

2-Diacetoxyiodobenzoate

Cat. No.: B12695067
CAS No.: 67106-44-9
M. Wt: 363.08 g/mol
InChI Key: XCSQFGNRXAPLMO-UHFFFAOYSA-M
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Description

2-Diacetoxyiodobenzoate is a hypervalent iodine compound known for its utility in organic synthesis. It is characterized by the presence of an iodine atom in a +III oxidation state, bonded to two acetoxy groups and a benzoate moiety. This compound is valued for its strong oxidizing properties and its ability to facilitate various organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Diacetoxyiodobenzoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]

Another method involves the use of iodosobenzene and glacial acetic acid: [ \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound can be produced using iodine, acetic acid, and benzene, with sodium perborate or potassium peroxydisulfate as oxidizing agents .

Chemical Reactions Analysis

Types of Reactions: 2-Diacetoxyiodobenzoate primarily undergoes oxidation reactions due to its hypervalent iodine center. It can also participate in substitution reactions where the acetoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracetic acid and sodium periodate.

    Substitution: Reagents such as silver acetate or sodium acetate can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield iodosyl derivatives, while substitution reactions can produce various acetoxy-substituted compounds .

Scientific Research Applications

2-Diacetoxyiodobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diacetoxyiodobenzoate involves the transfer of oxygen atoms from the acetoxy groups to the substrate, facilitated by the hypervalent iodine center. This process typically involves

Properties

CAS No.

67106-44-9

Molecular Formula

C11H8IO6-

Molecular Weight

363.08 g/mol

IUPAC Name

2,3-diacetyloxy-4-iodobenzoate

InChI

InChI=1S/C11H9IO6/c1-5(13)17-9-7(11(15)16)3-4-8(12)10(9)18-6(2)14/h3-4H,1-2H3,(H,15,16)/p-1

InChI Key

XCSQFGNRXAPLMO-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1OC(=O)C)I)C(=O)[O-]

Origin of Product

United States

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